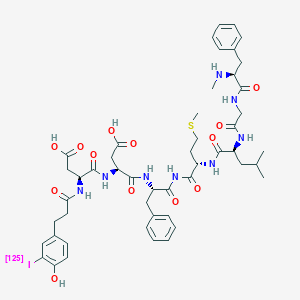
125I BH-NH-Senktide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-, is a heptapeptide derived from the larger neuropeptide Substance P. This compound is known for its role in the nervous system, particularly in pain perception and modulation. It interacts with specific receptors in the body, influencing various physiological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-, involves the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and final deprotection of side chains.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Specific amino acids within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products of these reactions are typically modified peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can break disulfide bonds.
科学的研究の応用
Receptor Binding Studies
125I BH-NH-Senktide has been employed to map NK3 receptor distribution in various tissues. For instance, studies have demonstrated its utility in identifying specific binding sites in the brain and lungs of different species, including humans and guinea pigs.
| Study | Tissue | Findings |
|---|---|---|
| Human Lung | High affinity binding to microvascular endothelium | |
| Guinea Pig Lung | Specific binding correlated with airway diameter |
Pharmacological Characterization
The compound has been used to investigate the pharmacological profiles of NK3 receptors. By employing this compound in competitive binding assays, researchers have elucidated the affinities of various tachykinins for NK3 receptors.
| Tachykinin | Binding Affinity (IC50) |
|---|---|
| Substance P | High |
| Neurokinin A | Moderate |
| Neurokinin B | Low |
In Vivo Studies
In vivo applications of this compound have included behavioral studies in animal models to assess the physiological roles of NK3 receptors. For example, experiments involving gerbils have shown that administration of senktide induces specific behaviors that can be blocked by selective antagonists.
Disease Models
Research has highlighted the role of NK3 receptors in various disease models, including anxiety and depression. The use of this compound allows for detailed exploration of receptor involvement in these conditions.
Case Study 1: Mapping NK3 Receptors in Cystic Fibrosis
A study investigated the distribution of NK3 receptors using this compound during pulmonary infections in cystic fibrosis patients. It was found that increased receptor expression correlated with disease severity, suggesting potential therapeutic targets.
Case Study 2: Pain Modulation
Another significant application involved assessing the role of NK3 receptors in pain pathways. Researchers utilized this compound to demonstrate that blocking these receptors could alleviate pain responses in animal models.
作用機序
The compound exerts its effects by binding to specific receptors, such as the neurokinin-1 (NK1) receptor. This interaction triggers a cascade of intracellular events, leading to the modulation of pain signals and other physiological responses. The molecular targets and pathways involved include G-protein coupled receptor signaling and the activation of various kinases and transcription factors.
類似化合物との比較
Similar Compounds
Substance P: The parent peptide from which Substance P (5-11) is derived.
Neurokinin A and B: Other members of the tachykinin family with similar biological activities.
Senktide: A synthetic analog of Substance P with high affinity for the NK1 receptor.
Uniqueness
Substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-phe-5,6-asp-, is unique due to its specific sequence and modifications, which confer distinct biological properties. Its ability to selectively interact with certain receptor subtypes makes it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
104499-96-9 |
|---|---|
分子式 |
C49H63IN8O13S |
分子量 |
1129 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H63IN8O13S/c1-28(2)21-35(54-41(61)27-52-44(66)34(51-3)23-29-11-7-5-8-12-29)46(68)55-33(19-20-72-4)45(67)58-49(71)36(24-30-13-9-6-10-14-30)56-48(70)38(26-43(64)65)57-47(69)37(25-42(62)63)53-40(60)18-16-31-15-17-39(59)32(50)22-31/h5-15,17,22,28,33-38,51,59H,16,18-21,23-27H2,1-4H3,(H,52,66)(H,53,60)(H,54,61)(H,55,68)(H,56,70)(H,57,69)(H,62,63)(H,64,65)(H,58,67,71)/t33-,34-,35-,36-,37-,38-/m0/s1/i50-2 |
InChIキー |
VPONZIGMMCEIDS-JHROSDENSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)[125I])NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC2=CC(=C(C=C2)O)I)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC |
同義語 |
125I BH-NH-senktide N-alpha-(desamino-3-iodotyrosyl)-8-MePhe-5,6-Asp-substance P (5-11) N-methylphenylalanine(8)-substance P (5-11) substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)- 8-N-methylphenylalanine-5,6-asparagine- substance P (5-11), N-alpha-(desamino-3-iodotyrosyl)-8-N-me-Phe-5,6-Asp- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















